molecular formula C16H29NO6S B12684515 Einecs 303-473-4 CAS No. 94199-97-0

Einecs 303-473-4

Cat. No.: B12684515
CAS No.: 94199-97-0
M. Wt: 363.5 g/mol
InChI Key: BRYDVHFTJJSWQR-UHFFFAOYSA-N
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Description

Einecs 303-473-4, also known as 2,4-diethylbenzenesulfonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique chemical structure and properties, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethylbenzenesulfonic acid, compound with 2,2’,2’‘-nitrilotriethanol, involves the sulfonation of 2,4-diethylbenzene followed by a reaction with 2,2’,2’'-nitrilotriethanol. The sulfonation process typically requires the use of sulfur trioxide or chlorosulfonic acid under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of reaction parameters such as temperature, pressure, and reactant concentrations is maintained. The final product is purified through processes such as crystallization or distillation to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

2,4-diethylbenzenesulfonic acid, compound with 2,2’,2’'-nitrilotriethanol, undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Scientific Research Applications

2,4-diethylbenzenesulfonic acid, compound with 2,2’,2’'-nitrilotriethanol, has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of detergents, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-diethylbenzenesulfonic acid, compound with 2,2’,2’'-nitrilotriethanol, involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, influencing their activity and stability. The nitrilotriethanol component can chelate metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-diethylbenzenesulfonic acid: The parent compound without the nitrilotriethanol component.

    2,4-dimethylbenzenesulfonic acid: A similar compound with methyl groups instead of ethyl groups.

    2,4-diethylphenol: A related compound with a hydroxyl group instead of a sulfonic acid group.

Uniqueness

The combination of 2,4-diethylbenzenesulfonic acid with 2,2’,2’'-nitrilotriethanol imparts unique properties such as enhanced solubility, stability, and reactivity, making it more versatile and effective in various applications compared to its similar counterparts.

Properties

CAS No.

94199-97-0

Molecular Formula

C16H29NO6S

Molecular Weight

363.5 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2,4-diethylbenzenesulfonic acid

InChI

InChI=1S/C10H14O3S.C6H15NO3/c1-3-8-5-6-10(14(11,12)13)9(4-2)7-8;8-4-1-7(2-5-9)3-6-10/h5-7H,3-4H2,1-2H3,(H,11,12,13);8-10H,1-6H2

InChI Key

BRYDVHFTJJSWQR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)S(=O)(=O)O)CC.C(CO)N(CCO)CCO

Origin of Product

United States

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